molecular formula C20H15ClF3N5OS B10941863 N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide

Cat. No.: B10941863
M. Wt: 465.9 g/mol
InChI Key: KPKLWLZREDDDLR-UHFFFAOYSA-N
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Description

N~1~-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridyl]sulfanyl}acetamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridyl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the benzyl and chloro groups: This step involves the alkylation of the pyrazole ring with benzyl chloride and subsequent chlorination.

    Formation of the pyridine ring: This can be synthesized through a condensation reaction involving appropriate precursors.

    Coupling of the pyrazole and pyridine rings: This step involves the formation of a sulfanyl linkage between the two rings.

    Final acetamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridyl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and cyano groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).

    Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H~2~SO~4~) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an amine derivative.

Scientific Research Applications

N~1~-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridyl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridyl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N~1~-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridyl]sulfanyl}acetamide
  • **N~1~-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridyl]sulfanyl}acetamide

Uniqueness

The uniqueness of N1-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridyl]sulfanyl}acetamide lies in its specific combination of functional groups and ring structures. This combination imparts unique chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H15ClF3N5OS

Molecular Weight

465.9 g/mol

IUPAC Name

N-(1-benzyl-4-chloropyrazol-3-yl)-2-[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C20H15ClF3N5OS/c1-12-7-16(20(22,23)24)26-19(14(12)8-25)31-11-17(30)27-18-15(21)10-29(28-18)9-13-5-3-2-4-6-13/h2-7,10H,9,11H2,1H3,(H,27,28,30)

InChI Key

KPKLWLZREDDDLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NC2=NN(C=C2Cl)CC3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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